molecular formula C10H17NO3 B14012460 Methyl 4-oxo-4-(piperidin-1-yl)butanoate CAS No. 6947-06-4

Methyl 4-oxo-4-(piperidin-1-yl)butanoate

Cat. No.: B14012460
CAS No.: 6947-06-4
M. Wt: 199.25 g/mol
InChI Key: XQRBMFWQNMKSMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-(piperidin-1-yl)butanoate typically involves the reaction of piperidine with a suitable ester or acid chloride. One common method is the reaction of piperidine with methyl 4-chlorobutanoate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(piperidin-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-oxo-4-(piperidin-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-4-(pyrrolidin-1-yl)butanoate: Similar structure but with a pyrrolidine ring instead of piperidine.

    Methyl 4-oxo-4-(morpholin-1-yl)butanoate: Contains a morpholine ring.

    Methyl 4-oxo-4-(piperazin-1-yl)butanoate: Features a piperazine ring.

Uniqueness

Methyl 4-oxo-4-(piperidin-1-yl)butanoate is unique due to its specific piperidine ring, which imparts distinct biological activities and chemical reactivity. The presence of the piperidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

methyl 4-oxo-4-piperidin-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-14-10(13)6-5-9(12)11-7-3-2-4-8-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRBMFWQNMKSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288723
Record name methyl 4-oxo-4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-06-4
Record name NSC57395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-oxo-4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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